molecular formula C15H18N6O4S B2706088 N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1327217-64-0

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2706088
CAS No.: 1327217-64-0
M. Wt: 378.41
InChI Key: NGDPREUYEWPLQE-UHFFFAOYSA-N
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Description

N'-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a novel synthetic compound designed for medicinal chemistry and antibacterial research. It features a hybrid structure incorporating two privileged pharmacophores: a 4-methyl-1,2,3-thiadiazole unit and a 1,2-oxazol-3-yl (isoxazol-3-yl) ring, linked through a piperidine core and an ethanediamide (oxalamide) spacer. The 1,2,3-thiadiazole scaffold is a moiety of significant interest in drug discovery, with published studies on 4-methyl-1,2,3-thiadiazole derivatives demonstrating promising in vitro antimicrobial activity, particularly against Gram-positive bacterial strains including Staphylococcus aureus . The specific integration of the 1,2-oxazol-3-yl group further enhances the molecule's potential for bioactivity, as this heterocycle is commonly found in compounds with various biological properties. The piperidine ring serves as a conformational constraint and a spacer, potentially influencing the molecule's binding affinity to biological targets. The central ethanediamide linker is a key functional group known to participate in hydrogen bonding, which can be critical for target engagement. This complex architecture makes it a valuable chemical tool for researchers investigating new antibacterial agents to address the growing threat of antibiotic-resistant pathogens . Its primary research applications include use as a building block in the synthesis of more complex molecules, a reference standard in analytical studies, and a lead compound for in vitro biological screening against a panel of clinically relevant microorganisms. Researchers can utilize this compound to explore structure-activity relationships (SAR) and mechanism-of-action studies related to novel antimicrobial therapies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4S/c1-9-12(26-20-18-9)15(24)21-5-2-10(3-6-21)8-16-13(22)14(23)17-11-4-7-25-19-11/h4,7,10H,2-3,5-6,8H2,1H3,(H,16,22)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDPREUYEWPLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and thiadiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:

    Isoxazole synthesis: Hydroxylamine and α,β-unsaturated carbonyl compounds.

    Thiadiazole synthesis: Thiosemicarbazide and carboxylic acids.

    Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The isoxazole and thiadiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the oxalamide linkage using reducing agents like LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2.

    Reduction: LiAlH4, NaBH4.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various microorganisms, including bacteria and fungi. For instance:

Microorganism Activity
Bacillus cereusStrong inhibition
Escherichia coliModerate inhibition
Candida albicansWeak antifungal effect

Studies have employed disc diffusion methods to evaluate these effects, indicating potential for development into antimicrobial agents suitable for clinical applications .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have demonstrated that related thiadiazole compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell division. In vitro assays have shown promising results against various cancer cell lines:

Cell Line Percent Growth Inhibition
HCT11667.55%
MCF759.09%
A54956.88%

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Insecticidal and Repellent Activity

The compound has also demonstrated notable insecticidal properties against agricultural pests such as Plutella xylostella (diamondback moth) and repellent effects against Myzus persicae (green peach aphid). This suggests its utility in agricultural biotechnology for pest management strategies .

Mechanism of Action

The mechanism of action of “N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Thiadiazole-Piperidine Derivatives

Compound 1f (Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(3-chlorophenyl)-(RS)-alaninate)

  • Structure : Shares the 4-methyl-1,2,3-thiadiazole-5-carbonyl group but replaces the ethanediamide-oxazole moiety with a 3-chlorophenyl-alaninate ester.
  • Properties : High yield (97%), solid state (melting point 107–109°C), and fungicidal activity .

Compound BI81533 (N-(5-methyl-1,2-oxazol-3-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide)

  • Structure : Replaces the thiadiazole with a thiophene ring but retains the ethanediamide-oxazole linker.
  • Properties : Molecular formula C₁₇H₂₂N₄O₃S (MW 362.45), CAS 953230-87-0 .
  • Comparison: The thiophene substitution may alter electronic properties and bioactivity compared to the thiadiazole group, which is known for its electron-withdrawing effects and role in hydrogen bonding .

Oxazole-Containing Analogs

Docking Candidates from Antiviral Studies ()

  • Example: [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]azanium.
  • Properties : Demonstrated high docking scores for antiviral targets.
  • Comparison : The ethanediamide-oxazole motif is present, but the additional benzodioxin group introduces steric bulk, likely influencing target selectivity compared to the simpler thiadiazole-piperidine scaffold in the target compound .

Thiadiazole-Carbohydrazide Derivatives

4-Methyl-N’-(3-alkylpiperidin-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

  • Structure : Features a thiadiazole-carbohydrazide group linked to a piperidine ring.
  • Properties : Reported antioxidant, antitumor, and antimicrobial activities .
  • Comparison : The carbohydrazide linker may confer different hydrogen-bonding capabilities compared to the ethanediamide bridge, affecting interactions with biological targets.

Key Structural Differences

Feature Target Compound Compound 1f BI81533
Heterocycle 1 4-Methyl-1,2,3-thiadiazole 4-Methyl-1,2,3-thiadiazole Thiophene
Linker Ethanediamide Alaninate ester Ethanediamide
Heterocycle 2 1,2-Oxazol-3-yl 3-Chlorophenyl 1,2-Oxazol-3-yl
Bioactivity Not reported Fungicidal Not reported

Biological Activity

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Structural Characteristics

The molecular structure of this compound can be broken down into several key components:

  • Thiadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Piperidine ring : Enhances lipophilicity and facilitates interaction with biological targets.
  • Oxazole group : Adds to the compound's complexity and potential biological interactions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including the compound . Here are some significant findings:

  • Cytotoxicity Studies :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives based on similar structures have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .
  • Mechanism of Action :
    • The mechanism behind the anticancer activity includes induction of apoptosis and disruption of cell cycle progression. Studies have shown an increase in the Bax/Bcl-2 ratio and activation of caspase pathways in treated cells, indicating apoptotic cell death as a primary mode of action .
  • Selectivity :
    • Some derivatives have demonstrated selective cytotoxicity towards cancer cells over normal cells, which is crucial for minimizing side effects during therapy. For example, certain compounds displayed a marked preference for targeting cancerous cells while sparing normal mammalian Vero cells .

Other Biological Activities

In addition to anticancer properties, compounds with similar structural features have shown promise in other areas:

  • Antimicrobial Activity : Thiadiazole derivatives often exhibit significant antimicrobial properties against a range of pathogens, making them candidates for further exploration in infectious disease treatment .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-Aryl-1,3,4-ThiadiazolesContains thiadiazole ringAnticancer activity against MCF-7 and HepG2 cells
N-MethylpyrrolidinoneSimilar N-methyl groupSolvent and industrial applications
SulfanilamideBasic sulfonamide structureAntibacterial agent

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives that included piperidine moieties. These studies demonstrated enhanced antiproliferative activity through structural modifications that improved lipophilicity and target selectivity. For instance:

  • A derivative with a modified piperidine structure showed an IC50 value significantly lower than its predecessors (IC50 = 2.32 µg/mL), indicating improved efficacy against breast cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.